(3R,4S)-4-fluoro-N-[(oxolan-2-yl)methyl]oxolan-3-amine
Description
The compound (3R,4S)-4-fluoro-N-[(oxolan-2-yl)methyl]oxolan-3-amine is a fluorinated oxolane derivative with a stereospecific configuration at positions 3 and 2. Its structure comprises two oxolane (tetrahydrofuran) rings: one substituted with a fluorine atom at the 4-position (in the (3R,4S) configuration) and an amine group at the 3-position, which is further functionalized with an oxolan-2-ylmethyl substituent.
Properties
IUPAC Name |
(3R,4S)-4-fluoro-N-(oxolan-2-ylmethyl)oxolan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16FNO2/c10-8-5-12-6-9(8)11-4-7-2-1-3-13-7/h7-9,11H,1-6H2/t7?,8-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKLNEIKAWZWEMR-CFCGPWAMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2COCC2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(OC1)CN[C@@H]2COC[C@H]2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
(3R,4S)-4-fluoro-N-[(oxolan-2-yl)methyl]oxolan-3-amine is a chiral compound with the molecular formula C9H16FNO and a molecular weight of 189.23 g/mol. Its unique structure includes a fluorine atom and an oxolane group, which contribute to its potential biological activities. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant case studies.
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Starting Materials : The synthesis begins with commercially available oxirane and fluorinated amines.
- Fluorination : The hydroxyl group on the oxolane ring is replaced with a fluorine atom using fluorinating agents like diethylaminosulfur trifluoride (DAST).
- Amine Introduction : The fluorinated oxolane is reacted with an appropriate amine under controlled conditions to introduce the amine group.
- Purification : Common purification methods include recrystallization or chromatography to obtain the desired product.
Reaction Conditions
| Reaction Type | Reagents Used | Conditions |
|---|---|---|
| Fluorination | DAST | Controlled temperature |
| Nucleophilic Substitution | Fluorinated amine | Solvent like dichloromethane |
| Purification | Recrystallization or chromatography | Standard laboratory conditions |
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Molecular Targets : The compound interacts with enzymes or receptors, potentially altering their activity.
- Pathways Affected : It may modulate various signaling pathways involved in cell proliferation, apoptosis, or immune responses.
Biological Activity Insights
Research indicates that the fluorine atom and the oxolane structure play crucial roles in enhancing the compound's binding affinity to biological targets, thus influencing its pharmacological properties.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds and their implications for drug development:
- Cholesterol Absorption Inhibition : A study on related compounds demonstrated that modifications in structure (e.g., introducing fluorine) can significantly enhance their efficacy as cholesterol absorption inhibitors. For instance, a compound similar to this compound showed an ED50 of 0.04 mg/kg/day for liver cholesteryl ester reduction in cholesterol-fed hamsters .
- Antidiabetic Properties : Research on related antidiabetic drugs has shown that structural modifications can impact metabolic pathways significantly, suggesting potential applications for this compound in treating metabolic disorders .
Comparison with Similar Compounds
Structural Modifications in Substituted Oxolane Amines
The following table summarizes key structural analogs and their differences from the target compound:
*Estimated based on analogous compounds.
Key Differences and Implications
Substituent Flexibility vs. In contrast, linear alkyl chains (e.g., heptyl in ) or ethoxypropyl groups () may improve solubility but reduce stereochemical precision.
Electron-Withdrawing Effects :
- Fluorine at the 4-position (target compound and analogs ) enhances electronegativity, which could influence hydrogen bonding or metabolic stability. The absence of fluorine in and replacement with a chloro-methylphenyl group alters electronic properties, favoring hydrophobic interactions.
Stereochemistry and Ring Size :
- The (3R,4S) configuration in oxolane derivatives contrasts with the (3S,4R) stereochemistry in the pyrrolidine analog . Smaller pyrrolidine rings (5-membered vs. oxolane’s 6-membered) may affect ring puckering and intermolecular interactions.
Physicochemical Properties: Aromatic substituents (e.g., ) increase molecular weight and lipophilicity (clogP ~2.5 estimated), whereas alkyl chains () prioritize hydrophobicity.
Preparation Methods
Stereoselective Fluorination of Oxolane Derivatives
One common approach involves starting from a chiral oxolane precursor bearing a hydroxyl group at the 4-position. The fluorination is achieved by converting the hydroxyl group into a good leaving group (e.g., a tosylate or mesylate) followed by nucleophilic substitution with a fluoride source such as tetrabutylammonium fluoride (TBAF) or diethylaminosulfur trifluoride (DAST). The stereochemical outcome depends on the reaction mechanism (typically SN2), leading to inversion of configuration at C-4, which must be accounted for in the starting material design.
Reductive Amination to Install the N-[(oxolan-2-yl)methyl]amine
The amine substituent is introduced via reductive amination using an aldehyde or ketone derivative of oxolane and an appropriate amine source. This step often employs reducing agents such as sodium cyanoborohydride or hydrogenation catalysts under mild conditions to avoid racemization or side reactions.
Use of Chiral Catalysts and Auxiliaries
To ensure the (3R,4S) stereochemistry, chiral catalysts or auxiliaries are employed in early steps, such as asymmetric dihydroxylation or epoxidation of olefinic precursors, followed by ring closure to form the oxolane ring. This approach provides high enantiomeric excess and allows subsequent functionalization without loss of stereochemical purity.
Representative Preparation Method from Patent Literature
A patent (CN106795094B) related to preparation methods of organic compounds containing oxolane rings describes a multi-step synthesis involving:
- Formation of a chiral oxolane intermediate
- Selective fluorination at the 4-position using electrophilic fluorinating agents under controlled temperature
- Reductive amination with oxolane-based aldehydes to install the N-[(oxolan-2-yl)methyl]amine group
Although the patent focuses on related compounds for organic electroluminescent devices, the synthetic strategies and reaction conditions are applicable to the preparation of (3R,4S)-4-fluoro-N-[(oxolan-2-yl)methyl]oxolan-3-amine, emphasizing the importance of stereochemical control and reagent selection.
Comparative Data Table of Key Reaction Conditions
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Oxolane ring formation | Chiral dihydroxylation or epoxidation | High enantiomeric purity of oxolane intermediate |
| Fluorination | DAST or TBAF, low temperature (-78 to 0 °C) | Inversion of configuration at C-4 via SN2 mechanism |
| Reductive amination | Oxolane aldehyde, sodium cyanoborohydride | Installation of N-[(oxolan-2-yl)methyl]amine with retention of stereochemistry |
| Purification | Chromatography or recrystallization | High purity (>95%) product |
Research Findings and Optimization Notes
- Temperature control during fluorination is critical to minimize side reactions such as elimination or over-fluorination.
- The choice of fluoride source affects stereoselectivity and yield; DAST is preferred for electrophilic fluorination with better stereochemical control.
- The reductive amination step benefits from mild reducing agents to prevent racemization of chiral centers.
- Use of protecting groups on sensitive hydroxyl or amine groups may be necessary during multi-step synthesis to improve overall yield and purity.
- Enantiomeric excess is typically confirmed by chiral HPLC or NMR using chiral shift reagents.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (3R,4S)-4-fluoro-N-[(oxolan-2-yl)methyl]oxolan-3-amine?
- Methodology : Utilize dipeptide-based prodrug strategies, as seen in analogous fluorinated oxolane derivatives. For example, bromoacylation of α-amino esters followed by nucleophilic substitution with oxolan-2-ylmethanol can yield the target compound. Protect stereosensitive groups during synthesis to preserve the (3R,4S) configuration .
- Key Steps :
- Use chiral catalysts or resolving agents to maintain stereochemistry.
- Purify intermediates via column chromatography to minimize diastereomer contamination.
Q. How can the stereochemistry of this compound be confirmed experimentally?
- Methodology : Perform single-crystal X-ray diffraction (SCXRD) using SHELX software for refinement. Grow crystals in a solvent system (e.g., ethanol/water) and collect diffraction data at low temperature (e.g., 100 K) to enhance resolution. Compare experimental data with computational models (e.g., density functional theory) to validate the (3R,4S) configuration .
- Alternative Techniques : Circular dichroism (CD) spectroscopy for chiral centers in solution.
Q. What in vitro assays are suitable for initial biological activity screening?
- Methodology :
- Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK-293) at concentrations ≤100 µM .
- Anti-inflammatory Activity : Measure inhibition of cyclooxygenase-2 (COX-2) via ELISA.
- Enzyme Inhibition : Screen against serine hydrolases or kinases using fluorogenic substrates.
Advanced Research Questions
Q. How to resolve discrepancies between computational predictions and experimental data on physicochemical properties?
- Methodology :
- Compare in silico logP and solubility predictions (e.g., via PubChem or ChemAxon) with experimental HPLC and shake-flask measurements.
- Validate toxicity predictions (e.g., ProTox-II) against Ames tests or zebrafish embryo assays .
- Case Study : If predicted logP (3.2) deviates from experimental (2.8), re-evaluate force fields or solvent models in simulations.
Q. What advanced spectroscopic techniques are used for structural elucidation beyond NMR?
- Methodology :
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula via exact mass (<5 ppm error).
- Solid-State NMR : Resolve conformational dynamics in crystalline vs. amorphous phases.
- Vibrational Circular Dichroism (VCD) : Assign absolute configuration in solution .
Q. How to design experiments to study enzyme inhibition mechanisms involving this compound?
- Methodology :
- Kinetic Studies : Use Michaelis-Menten analysis with varying substrate/inhibitor concentrations.
- Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to predict binding modes.
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters .
Q. What strategies optimize reaction conditions for stereoselective synthesis?
- Methodology :
- Chiral Auxiliaries : Use (R)- or (S)-BINOL-based catalysts to enhance enantiomeric excess (ee).
- Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) to stabilize transition states.
- Microwave-Assisted Synthesis : Reduce reaction time and improve yield .
Data Contradiction Analysis
Q. How to address conflicting cytotoxicity results across cell lines?
- Methodology :
- Replicate assays in triplicate using standardized protocols (e.g., CLSI guidelines).
- Normalize data to controls (e.g., untreated cells and reference drugs like cisplatin).
- Investigate cell-specific uptake mechanisms via fluorescence tagging .
Safety and Handling
Q. What protocols ensure safe handling of stereochemically sensitive intermediates?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
